Antimonate(2-)

Description

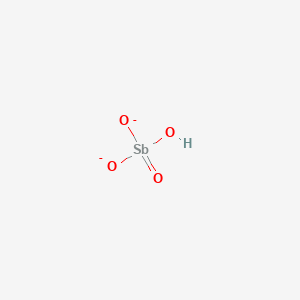

Structure

2D Structure

Properties

Molecular Formula |

HO4Sb-2 |

|---|---|

Molecular Weight |

186.77 g/mol |

IUPAC Name |

hydrogen stiborate |

InChI |

InChI=1S/H2O.3O.Sb/h1H2;;;;/q;;2*-1;+1/p-1 |

InChI Key |

RYAGSZIYMKBMMC-UHFFFAOYSA-M |

Canonical SMILES |

O[Sb](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Antimonate 2 Compounds

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. These conditions can facilitate the crystallization of materials that are otherwise difficult to obtain.

Solvothermal synthesis has been successfully employed in the preparation of a thioantimonate compound containing the [Sb4S7]2- anion, [Mg(en)3][Sb4S7] (en = ethylenediamine). This compound was synthesized under solvothermal conditions using elemental Mg, SbCl3, S, and ethylenediamine. The [Sb4S7]2- anion in this structure consists of corner- and edge-sharing SbS3 pyramids.

Solid-State Reaction Techniques and High-Temperature Preparation

Solid-state reaction techniques typically involve heating solid precursors to high temperatures to induce a reaction and form the desired product. This method is commonly used for the synthesis of many inorganic compounds, including various antimonates.

Numerous antimonate (B1203111) compounds with neutral formula units, such as MgSb2O6, MnSb2O6, Mn2Sb2O7, Na2FeSbO5, and AgSbO3, are synthesized using solid-state reactions, often requiring high temperatures. However, information specifically detailing the solid-state synthesis of compounds containing a discrete 2- charged antimonate anion was not prominently found in the search results. High-pressure high-temperature synthesis has been applied to create new polymorphs of silver antimonate (AgSbO3), a compound with a neutral formula unit.

Solution-Phase Precipitation and Wet Chemical Routes

Solution-phase precipitation and wet chemical routes involve reactions occurring in a liquid medium, leading to the formation of a solid precipitate. These methods often allow for better control over particle size and morphology compared to high-temperature solid-state routes.

A notable example of a compound containing a 2- charged antimonate species synthesized via a solution-phase route is Antimony potassium tartrate, K2[Sb2(C4H2O6)2]. This compound is prepared by reacting a solution of potassium hydrogen tartrate with antimony trioxide. The reaction yields a complex containing the dimeric anionic species [Sb2(C4H2O6)2]2-.

Wet chemical methods, including microwave-assisted approaches, have been used for the synthesis of nanoparticles of antimonates like MgSb2O6 and manganese antimonate (MnSb2O6), which are compounds with neutral formula units. A wet process has also been described for the preparation of sodium antimonate (NaSb(OH)6), which contains a different anionic species, [Sb(OH)6]-.

Bioinspired Synthesis Strategies for Antimonate-Containing Materials

Bioinspired synthesis draws inspiration from natural processes to synthesize materials, often employing biological molecules or organisms as templates or catalysts.

The search results provided information on bioinspired approaches for the removal of antimonite and antimonate (Sb(V)) from water, often utilizing bio-mediated iron oxides or composites. One study noted the partial oxidation of antimonite to antimonate during this removal process. Another discussed bioinspired iron models, mentioning hexafluoroantimonate(1-) as a counterion in a different context. However, direct information on bioinspired synthesis strategies specifically aimed at creating antimonate(2-) compounds was not identified in the search results.

Mechanochemical and Non-Conventional Synthesis Methods

Mechanochemical synthesis involves using mechanical energy, such as grinding or milling, to induce chemical reactions. Non-conventional methods encompass a variety of techniques outside of traditional routes, including microwave-assisted synthesis, sonochemical synthesis, and others.

Information regarding the mechanochemical synthesis of antimonate(2-) compounds was not found in the performed searches. Microwave-assisted wet chemistry has been applied in the synthesis of MgSb2O6 nanoparticles, a neutral antimonate compound. While this is a non-conventional method, its application to compounds specifically containing a 2- charged antimonate anion was not detailed in the search results.

Advanced Structural Elucidation and Spectroscopic Characterization of Antimonate 2 Compounds

X-ray Diffraction (XRD) Techniques for Crystalline Phase Analysis

Powder X-ray Diffraction for Phase Purity and Unit Cell Parameters

Powder X-ray Diffraction (PXRD) is widely used for identifying the crystalline phases present in a sample, assessing phase purity, and determining unit cell parameters of polycrystalline materials. researchgate.net By comparing the experimental PXRD pattern to crystallographic databases, the known crystalline phases can be identified. Rietveld profile analysis of PXRD data can provide refined unit cell parameters and information about crystal imperfections. dntb.gov.ua PXRD is useful for characterizing synthesized antimonate (B1203111) compounds to confirm the formation of the desired product and check for the presence of any impurity phases. For instance, PXRD has been used in the structural characterization of various antimonate compounds, including iron antimonate and zirconium arene-phosphonates, where it helped determine interlayer d-spacings and assess structural parameters dntb.gov.uaacs.org. In the study of Si-doped Cu2ZnSnS4 compounds, XRD analysis revealed different phases (tetragonal and orthorhombic) depending on the Si content and allowed for the determination of lattice parameters scirp.org.

Vibrational Spectroscopies for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to XRD by probing the molecular vibrations within a compound. These vibrations are characteristic of the functional groups present and the nature of the chemical bonds, offering insights into the molecular structure and bonding. researchgate.netresearchgate.nettandfonline.commjcce.org.mk

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Specific functional groups and types of bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum. FT-IR is valuable for identifying the presence of ligands coordinated to antimony centers, such as tartrate ions or hydroxyl groups, and characterizing the stretching and bending modes of Sb-O bonds. researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net For antimonate minerals like bindheimite (Pb2Sb2O6(O,OH)), infrared bands have been assigned to Sb-O stretching vibrations and δOH deformation modes of Sb-OH units, suggesting the involvement of water and hydroxyl groups in the structure researchgate.net. FT-IR has also been used to characterize synthetic antimony(III) halide compounds with thiourea (B124793) derivatives, confirming the presence of desired functional groups researchgate.net.

Raman Spectroscopy and Phonon Mode Analysis

Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is particularly sensitive to symmetric vibrations and can provide information about the skeletal structure of inorganic anions and the force constants of chemical bonds. researchgate.netresearchgate.nettandfonline.commjcce.org.mk Raman spectroscopy is a powerful tool for studying the Sb-O stretching and bending modes in antimonate compounds. researchgate.netresearchgate.netscispace.comresearchgate.net For example, the Raman spectrum of the antimonate mineral bindheimite shows intense bands assigned to Sb-O stretching vibrations, indicating the non-equivalence of Sb-O units in the structure researchgate.net. Studies on roméite, a calcium antimonate mineral, have assigned intense Raman bands to the Sb-O symmetric stretching mode and lower intensity bands to antisymmetric stretching and O-Sb-O bending modes researchgate.net. Single-crystal Raman spectroscopy has been used to study hydroxyantimonate minerals, allowing for the assignment of bands to specific symmetry species and determining the contribution of bridging and terminal oxygen atoms qut.edu.au. Raman spectroscopy, often in conjunction with IR, is used to characterize various antimonates and related antimony oxides, helping to analyze vibrational spectra and assign bands based on theoretical calculations researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic and structural environment of specific atomic nuclei within a compound. For antimonate compounds, solid-state NMR, particularly using isotopes like 121Sb, can offer insights into the coordination number, symmetry, and bonding around the antimony centers, as well as the dynamics of other nuclei (like 1H or 13C) in associated ligands or counterions. scirp.orgnih.govacs.orgcdnsciencepub.comresearchgate.netacs.org

121Sb NMR spectroscopy is challenging due to the quadrupolar nature of the 121Sb nucleus, but it can provide valuable information about the electric field gradient at the antimony nucleus, which is sensitive to the local symmetry and electronic distribution. nih.govacs.orgcdnsciencepub.com Studies have explored the feasibility of 121Sb NMR for solid antimonides and hexahaloantimonate anions, demonstrating its sensitivity to the chemical environment and halogen substitution acs.orgcdnsciencepub.com. For hexahaloantimonate anions, 121Sb NMR has been used to determine molecular structure and investigate halogen exchange cdnsciencepub.com.

Solution-State NMR for Complex Solution Dynamics

Solution-state NMR spectroscopy is primarily used to study the structure and dynamics of molecules in solution alfa-chemistry.com. It provides high-resolution information about the chemical environment and molecular conformation of dissolved species alfa-chemistry.com. For antimonate(2-) species that exhibit solubility, solution-state NMR can be employed to investigate their behavior in various solvents, including complex formation and dynamic processes alfa-chemistry.com.

While the isolated Antimonate(2-) anion's solution behavior wasn't specifically detailed, studies on related antimonial compounds like meglumine (B1676163) antimonate have utilized proton NMR to characterize the carbohydrate species present in aqueous solution, revealing the complex nature of such mixtures and indicating the presence of protons in numerous chemical microenvironments nih.gov. This highlights the potential of solution-state NMR to provide insights into the speciation and dynamics of antimonate-containing species in solution, even if the exact nature of the Antimonate(2-) anion in isolation in solution requires further investigation. The rapid tumbling motion of molecules in solution averages out anisotropic interactions, leading to sharp signals that are highly sensitive to local structure and dynamics alfa-chemistry.com.

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides valuable information about the electronic structure and local atomic environment of a selected element within a material libretexts.orgmalvernpanalytical.comlightsource.ca. XAS experiments are typically conducted at synchrotron facilities due to the requirement for intense and tunable X-ray beams malvernpanalytical.comwikipedia.org. The XAS spectrum is generally divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) malvernpanalytical.comlibretexts.org.

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State

The XANES region of the XAS spectrum, typically within 50 eV of the absorption edge, is particularly sensitive to the oxidation state, electronic structure, and local symmetry of the absorbing atom malvernpanalytical.comlightsource.ca. The position of the absorption edge shifts to higher energy as the oxidation state of the absorbing atom increases libretexts.orgresearchgate.netstanford.edu. This is because a higher positive charge on the atom makes it more difficult to remove a core electron libretexts.org.

For antimony compounds, the position of the Sb L1 edge has been shown to be sensitive to the oxidation state of antimony researchgate.net. XANES measurements have been used to determine the valence state of antimony in various materials, indicating that antimony can exist in different oxidation states, such as Sb(III) and Sb(V) researchgate.netresearchgate.net. For antimonate(2-) compounds, which formally contain antimony in a +5 oxidation state, XANES can provide experimental confirmation of this oxidation state and reveal details about the unoccupied electronic states wikipedia.org.

Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment

The EXAFS region, extending beyond the XANES region, contains oscillatory structures that arise from the interference between the outgoing photoelectron wave and the waves scattered by neighboring atoms malvernpanalytical.comlibretexts.org. Analysis of the EXAFS oscillations provides detailed information about the local molecular structure around the absorbing atom, including bond lengths, coordination numbers, and the types of neighboring atoms lightsource.calibretexts.organl.gov.

EXAFS is a valuable tool for determining the coordination environment of antimony in antimonate(2-) compounds. By fitting the experimental EXAFS data, researchers can determine the distances to the nearest neighbors and their coordination numbers anl.gov. Studies on antimony in different matrices have utilized EXAFS to identify Sb-O coordination shells and distinguish between different local environments researchgate.net. For antimonate(2-) structures, EXAFS can help elucidate the coordination geometry around the central antimony atom and confirm the presence of Sb-O bonds, providing experimental evidence to complement diffraction data. The analysis of higher neighbor shells in EXAFS can also provide information about the longer-range atomic arrangement researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study materials with unpaired electrons, such as free radicals, transition metal ions, and paramagnetic defects bruker.comlibretexts.org. While the idealized Antimonate(2-) anion (SbO₄²⁻) with Sb in a +5 oxidation state is diamagnetic (no unpaired electrons), the presence of paramagnetic impurities, defects, or antimony in different oxidation states (e.g., Sb(III) or Sb(IV)) within antimonate(2-) samples could be investigated using EPR spectroscopy wikipedia.orglibretexts.org.

EPR can provide information on the identity, concentration, and local environment of paramagnetic species bruker.com. The analysis of EPR spectra, including g-factors and hyperfine couplings, can shed light on the electronic structure and spatial distribution of unpaired electrons bruker.comlibretexts.org. Although direct EPR studies solely on the Antimonate(2-) anion are unlikely due to its expected diamagnetism, EPR could be employed to detect and characterize any paramagnetic centers that might exist in synthesized antimonate(2-) materials due to non-stoichiometry, doping, or radiation damage.

Mössbauer Spectroscopy for Oxidation State and Magnetic Interactions

Mössbauer spectroscopy is a nuclear spectroscopic technique that provides specific information about the chemical environment of a Mössbauer-active nucleus, such as its oxidation state, spin state, and magnetic interactions uni-bielefeld.decaltech.edu. For antimony compounds, the ¹²¹Sb isotope is Mössbauer active, making this technique particularly relevant for studying the oxidation state and local environment of antimony caltech.edu.

Mössbauer spectra are characterized by parameters such as isomer shift, quadrupole splitting, and magnetic hyperfine splitting uni-bielefeld.decaltech.edu. The isomer shift is sensitive to the electron density at the nucleus, which is influenced by the oxidation state and bonding characteristics of the antimony atom caltech.eduarxiv.org. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the point symmetry and electronic distribution around the antimony atom uni-bielefeld.decaltech.edu. Magnetic hyperfine splitting occurs in the presence of a magnetic field at the nucleus, allowing for the investigation of magnetic ordering and interactions uni-bielefeld.decaltech.edunih.gov.

Mössbauer spectroscopy has been successfully applied to study the oxidation states of antimony in various materials arxiv.orgresearchgate.net. For antimonate(2-) compounds containing ¹²¹Sb, Mössbauer spectroscopy can definitively confirm the +5 oxidation state of antimony and provide details about the symmetry of the antimony site through the quadrupole splitting wikipedia.org. Furthermore, if the antimonate(2-) compound contains other Mössbauer-active elements (like iron, if present as a counterion or impurity), Mössbauer spectroscopy can simultaneously probe their oxidation states and magnetic interactions within the antimonate matrix arxiv.orgnih.govresearchgate.net.

Table: Spectroscopic Techniques and Characterization Aspects for Antimonate(2-) Compounds

| Spectroscopic Technique | Key Information Provided | Relevance to Antimonate(2-) |

| Solid-State NMR | Atomic-level structure, connectivity, dynamics in solids | Elucidating solid-state structure, local environments of other nuclei in antimonate matrix. |

| Solution-State NMR | Structure, dynamics, complex formation in solution | Investigating soluble antimonate species, complex solution behavior. |

| XANES (XAS) | Oxidation state, electronic structure, local symmetry | Confirming Sb(V) oxidation state, probing unoccupied electronic states. |

| EXAFS (XAS) | Coordination environment, bond lengths, coordination number | Determining Sb-O bond lengths and coordination number, local structural geometry. |

| EPR Spectroscopy | Paramagnetic species, unpaired electrons | Detecting and characterizing paramagnetic impurities or defects in antimonate samples. |

| Mössbauer Spectroscopy (¹²¹Sb) | Oxidation state, electric field gradient, magnetic interactions | Confirming Sb(V) oxidation state, probing local symmetry and potential magnetic ordering. |

Electron Microscopy (EM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are indispensable tools for visualizing the surface morphology and internal nanostructure of materials at high resolution. For antimonate compounds, EM provides critical information regarding particle size, shape, aggregation, and the distribution of different phases.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of materials. It provides high-resolution images by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons. In the study of antimonate compounds, SEM can reveal details about crystal shape, particle size distribution, and the presence of agglomeration. For instance, field emission scanning electron microscopy (FESEM) has been employed to study the morphologies of nanostructured manganese antimonate (Mn(_2)Sb(_2)O(_7)) powders, showing flower-like and spherical particle morphologies . SEM analysis has also been performed on sintered samples of sodium antimonate (NaSbO(_3)), indicating that sintering temperatures below 750 °C can favorably affect sample homogeneity and result in well-defined crystal shapes scielo.org.mx. Calcium antimonate (CaSb(_2)O(_6)), which can form from the degradation of lead antimonate, exhibits a characteristic "bunch of grapes" morphology in SEM, distinct from the euhedral crystals of lead antimonate .

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) allow for the investigation of the internal structure, crystallographic details, and nanometer-scale features of materials by transmitting electrons through a thin sample. TEM is particularly useful for determining particle size and observing internal defects or structures. For example, TEM has been used to study the morphology of manganese antimonate (Mn(_2)Sb(_2)O(_7)) samples, confirming the production of nanoparticles with different morphologies and sizes . TEM images of manganese antimonate particles calcined at 800 °C have shown a large agglomeration of nanoparticles mdpi.com. In the case of nanocrystalline barium dysprosium antimonate (Ba(_2)DySbO(_6)), TEM images revealed particle sizes in the range of 20-50 nm osti.gov. HR-TEM provides atomic-scale resolution, enabling the detailed study of crystal lattices and interfaces thermofisher.com. While specific HR-TEM data for the antimonate(2-) anion itself is not detailed in the provided snippets, HR-TEM is a powerful tool for understanding the atomic arrangement in complex antimonate structures.

Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDS)

Scanning Transmission Electron Microscopy (STEM), often combined with Energy-Dispersive X-ray Spectroscopy (EDS), offers the capability for high-resolution imaging along with elemental analysis at the nanoscale. STEM involves focusing the electron beam into a fine probe that is scanned across the sample. EDS simultaneously detects characteristic X-rays emitted from the sample, providing information about the elemental composition and distribution. thermofisher.com, oxinst.com This technique is valuable for mapping the distribution of antimony and other elements within antimonate-containing materials, helping to understand compositional variations and phase segregation. STEM-EDS allows for fast, precise, and quantitative characterization of nanomaterials thermofisher.com. While direct examples of STEM-EDS applied specifically to the Antimonate(2-) anion are not present in the provided search results, the technique's ability to perform elemental analysis at high spatial resolution makes it suitable for investigating the composition of antimonate compounds and identifying the location of antimony within complex structures. oxinst.com

Thermal Analysis Techniques for Stability and Decomposition

Thermal analysis techniques are crucial for evaluating the thermal stability of antimonate compounds and understanding their decomposition behavior under varying temperatures and atmospheres. These methods measure changes in physical or chemical properties as a function of temperature or time.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures changes in sample mass as a function of temperature or time under a controlled atmosphere. torontech.com, uomustansiriyah.edu.iq, tainstruments.com This technique is widely used to determine the thermal stability of materials, quantify volatile components, and study decomposition processes. torontech.com, tainstruments.com For antimonate compounds, TGA can identify the temperatures at which decomposition occurs and the associated mass loss steps, providing insights into the stoichiometry of the decomposition products. TGA has been used in the characterization of various antimonate compounds. For instance, lead antimonate (Pb(_2)Sb(_2)O(_7)) is reported to decompose into lead oxide (PbO) and antimony trioxide (Sb(_2)O(_3)) at temperatures exceeding 900 °C, as determined by thermal decomposition studies . TGA was also used in the phase purity examination of nanocrystalline barium dysprosium antimonate (Ba(_2)DySbO(_6)) osti.gov. The principle of thermogravimetry is based on measuring mass changes as a substance is heated, with weight loss indicating decomposition or evaporation, and stable regions indicating thermal stability. uomustansiriyah.edu.iq

Surface Science Techniques for Interfacial Studies

Surface science techniques are crucial for understanding the interfacial properties of antimonate compounds, particularly their interactions with surrounding environments or other materials. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Zeta Potential measurements provide valuable insights into surface composition, oxidation states, and surface charge characteristics.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS can provide information about the binding energies of core electrons, which are characteristic of each element and its chemical environment. msu.edu This makes XPS a powerful tool for investigating the surface of antimonate compounds, revealing the elements present and their respective oxidation states.

Studies utilizing XPS on antimony compounds have demonstrated its capability to distinguish between different oxidation states of antimony, such as Sb³⁺ and Sb⁵⁺. For instance, the Sb 3d peaks are commonly analyzed, with specific binding energies corresponding to different oxidation states. researchgate.netscirp.org Although the Sb 3d and O 1s spectra can overlap, careful fitting and analysis of the Sb 3d peaks, particularly the Sb 3d₃/₂ peak which has less overlap, allow for the determination of antimony's oxidation state. chemrxiv.org The binding energy of Sb 3d₃/₂ at approximately 540.3 eV is often assigned to Sb⁵⁺ in antimonates with a rutile structure. chemrxiv.org

XPS analysis has been employed to study the surface composition of various antimonate-containing materials, including transition metal antimonates and modified biochars used for antimonate sequestration. chemrxiv.orgnih.gov These studies have shown that XPS can confirm the presence of antimony on the surface and, importantly, reveal changes in its oxidation state under different conditions. For example, XPS analysis of biochars after Sb(V) sorption indicated the presence of both Sb(V) and Sb(III) species on the surface, suggesting a reduction of Sb(V) occurred during the sorption process, even in oxic environments. nih.gov The Sb 3d peaks at binding energies around 531.6 eV and 540.7 eV have been observed, corresponding to Sb(V) and Sb(III) species on the biochar surface after sorption. nih.gov

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential (ζ-potential) is a key parameter for characterizing the surface charge of particles in a colloidal dispersion. It represents the electrical potential at the slipping plane, which is the boundary between the mobile fluid and the layer of fluid that remains attached to the particle surface. wikipedia.org The magnitude of the zeta potential is a crucial indicator of the colloidal stability of a dispersion; a high absolute zeta potential (typically greater than ±30 mV) suggests strong electrostatic repulsion between particles, which prevents aggregation and promotes stability. colostate.eduparticle-metrix.com Conversely, low zeta potential values can lead to particle agglomeration. colostate.edu

Zeta potential measurements are performed by applying an electric field across a dispersion, causing charged particles to migrate towards the electrode of opposite charge. wikipedia.org The velocity of this migration, known as electrophoretic mobility, is proportional to the zeta potential. nih.gov

Studies on antimony-containing materials, such as antimony sulfide (B99878) nanoparticles and zirconium oxide particles used for antimonate adsorption, have utilized zeta potential measurements to understand their surface charge behavior and interaction mechanisms. researchgate.netresearchgate.netnih.gov For instance, the zeta potential of antimony sulfide nanoparticles was found to vary with pH, and the presence of surfactants significantly affected their surface charge and stability. researchgate.net The IEP was observed at different pH values depending on whether a surfactant was present. researchgate.net

Thus, zeta potential measurements are invaluable for understanding the surface charge of antimonate-related particles and materials, providing crucial information regarding their colloidal stability and the mechanisms involved in their interactions with ions or other species in aqueous environments.

Coordination Chemistry and Complexation of Antimonate 2

Ligand Design and Synthesis for Specific Antimonate(2-) Complexation

The design and synthesis of ligands capable of coordinating effectively with antimonate(2-) species are crucial for controlling the formation and properties of resulting complexes. Specific examples of compounds identified as "antimonate(2-)" involve tartrate ligands, such as in the complex Antimonate(2-), bis[mu-[[(2R,3R)-2,3-di(hydroxy-kappaO)butanedioato(4-)-kappaO1,kappaO4]]di-, barium (1:1) nih.gov and its dipotassium (B57713) trihydrate stereoisomer itwreagents.com. These tartrate ligands coordinate to antimony centers, forming complex anionic structures that then associate with counter-ions like barium or potassium.

Research into antimony-based ligands, including those containing antimony in polydentate frameworks, highlights the potential for unique coordination behavior. These ligands can act as Z-type ligands towards transition metals, and their Lewis acidity can be exploited for anion binding acs.org. While these studies may not specifically focus on a pre-defined "antimonate(2-)" ligand, they inform the principles of designing organic molecules that can interact with and coordinate to antimony centers within complex anions. The synthesis of new antimony(III) compounds with tridentate O,E,O-ligands (where E can be O, S, Se, Te, NH, NMe) derived from N-methyldiethanolamine demonstrates the ability to create chelate complexes where the ligand coordinates to the antimony atom mdpi.com. This suggests that similar design principles, focusing on the strategic placement of donor atoms, could be applied to ligands intended to complex with or incorporate into antimonate(2-) structures.

Formation and Stability of Metal-Antimonate(2-) Coordination Frameworks

The formation of metal-antimonate coordination frameworks involves the assembly of metal ions and antimonate (B1203111) units into extended structures. While many reported metal antimonate frameworks, such as MSb₂O₆ (M = Mn, Fe, Co, Ni), are based on antimony in the +5 oxidation state chemrxiv.orgacs.org, the principles of coordination assembly are relevant. These materials often adopt polymeric structures with M-O-Sb linkages wikipedia.org.

Chelation and Polydentate Ligand Interactions with Antimonate(2-)

Chelation, the formation of stable ring structures through the bonding of a bi- or polydentate ligand to a central metal atom, plays a significant role in the coordination chemistry of antimonate(2-). The identified "antimonate(2-)" compounds involving tartrate ligands are prime examples of chelation nih.govitwreagents.com. Tartaric acid acts as a polydentate ligand, coordinating to the antimony centers through multiple oxygen atoms, forming chelate rings. This multidentate coordination enhances the stability of the resulting complex anions ebsco.comquora.comlibretexts.orglibretexts.org.

The interaction of antimony with complexing ligands like tartaric acid, citric acid, and oxalic acid has been studied in the context of analytical determination, highlighting their ability to form stable complexes nih.gov. Polydentate ligands, with their ability to bind through multiple donor sites, generally form more stable complexes compared to monodentate ligands due to the chelate effect, which is driven by favorable entropy changes upon complex formation quora.comlibretexts.org. In the case of antimonate(2-), the polydentate nature of ligands like tartrate is crucial for sequestering and stabilizing the antimony centers within the anionic complex.

Stereochemical Aspects and Geometric Isomerism in Antimonate(2-) Complexes

Stereochemical aspects and geometric isomerism are important considerations in the study of coordination compounds, including those involving antimonate(2-). Stereoisomerism arises when compounds have the same connectivity but different spatial arrangements of atoms or groups uomustansiriyah.edu.iqsolubilityofthings.com. Geometric isomerism, a type of stereoisomerism, occurs when ligands occupy different relative positions around the central metal atom, commonly observed in square planar and octahedral complexes ntu.edu.sglibretexts.org.

Supramolecular Assembly and Self-Organization Principles Involving Antimonate(2-) Moieties

Supramolecular assembly involves the organization of molecules into larger, ordered structures through non-covalent interactions nso-journal.orgnih.gov. While the direct involvement of a species explicitly labeled "antimonate(2-)" in supramolecular assembly is not widely detailed, the broader context of antimony compounds in such assemblies provides relevant principles. Antimony(V) complexes have been shown to self-assemble in aqueous solutions, forming nanoaggregates, hydrogels, or micelle-like nanoparticles, with pnictogen bonding playing a role in their formation and stability researchgate.netnih.gov.

Reactivity and Reaction Mechanisms of Antimonate 2

Redox Transformations and Speciation Pathways

Redox reactions play a crucial role in controlling antimony speciation and mobility in environmental systems. researchgate.netsciengine.comrsc.orgnih.govresearchgate.net The interconversion between the more toxic and mobile Sb(III) and the generally less toxic and mobile Sb(V) is a key process. nih.govacs.orgnih.gov

Mechanisms of Antimonate(V) Reduction to Antimonite(III)

The reduction of Antimonate(V) (Sb(V)) to Antimonite(III) (Sb(III)) can occur through various mechanisms in the environment. While the search results primarily focus on the oxidation of Sb(III) to Sb(V), some context on reduction is provided. For instance, microbial processes can mediate reductive transformations of metalloids like antimony. asm.org Additionally, interactions with certain materials, such as biochar, can lead to the reduction of Sb(V) to Sb(III). acs.org The reduction of Sb(V) to Sb(III) on the surface of biochars has been confirmed by techniques like X-ray photoelectron spectroscopy (XPS). acs.org This transformation can result in the formation of solid phases like Sb₂O₃ (senarmonite). acs.org

Pathways of Antimonite(III) Oxidation to Antimonate(V)

The oxidation of Antimonite(III) (Sb(III)) to Antimonate(V) (Sb(V)) is a critical process in reducing antimony toxicity and mobility. nih.gov This oxidation can occur abiotically or biotically. Abiotic oxidation of Sb(III) by dissolved oxygen in homogeneous solution is generally kinetically hindered and extremely slow. admin.ch However, mineral surfaces, particularly manganese oxides, can play a significant role in catalyzing Sb(III) oxidation. rsc.orgadmin.chosti.govresearchgate.net

Manganese oxides, such as δ-MnO₂, are effective oxidants for Sb(III). osti.govresearchgate.net The oxidation is believed to occur at the edge sites of these minerals. osti.gov Studies have shown that adsorption of Sb(III) onto δ-MnO₂ is almost instantaneous, followed by rapid oxidation. osti.gov The oxidation rate can decrease over time due to competition for sorption sites on the mineral surface by Sb(V), Mn(III), and Mn(II), which reduces electron transfer from Sb(III) to Mn(IV). osti.gov The oxidation of Sb(III) by δ-MnO₂ can lead to the formation of Mn(II) and the incorporation of Sb(V) into a manganese antimonate (B1203111) precipitate (MnSb₂O₆). osti.gov Evidence also suggests the formation of monodentate mononuclear complexes [Mn-O(H)-Sb(V)] sorbed to edge sites on δ-MnO₂. osti.gov

Biologically mediated oxidation by antimony-oxidizing bacteria is another important pathway for Sb(III) oxidation in the environment. nih.govasm.org These bacteria can utilize the energy generated from Sb(III) oxidation for growth. nih.gov Microbial oxidation converts the more toxic Sb(III) to the less toxic Sb(V), improving microbial tolerance to antimony and influencing its fate in aquatic environments. nih.gov

Hydrolysis and Condensation Reactions in Aqueous Environments

Both Sb(III) and Sb(V) ions undergo hydrolysis in aqueous solutions, which makes it difficult to keep simple antimony ions stable except in highly acidic media. researchgate.net When antimony dissolves in water, it exists primarily as hydroxide (B78521) forms. nih.gov Sb(III) is present as the neutral species Sb(OH)₃ (or H₃SbO₃) in a wide pH range (approximately 2 to 10), while Sb(V) is present as the anion Sb(OH)₆⁻ (or H₂SbO₄⁻) in a similar pH range (approximately 2.7 to 10.4). nih.gov

Condensation reactions can follow hydrolysis, leading to the formation of polynuclear complexes or solid phases. While the provided search results mention hydrolysis and condensation in the context of other elements like actinides acs.org and the dissolution of antimony oxides nih.govatamanchemicals.com, specific detailed mechanisms for antimonate(V) condensation in aqueous environments were not extensively detailed. However, the formation of solid phases like NaSb(OH)₆ during precipitation processes implies condensation of hydrolyzed Sb(V) species. acs.org

Precipitation and Dissolution Kinetics of Antimonate Solids

Precipitation and dissolution reactions significantly control the concentration and mobility of antimony in the environment. rsc.org The solubility of antimony compounds is highly dependent on pH, redox potential, and the presence of other ions and solid phases. rsc.org

Antimony oxide minerals are generally more prone to dissolution under acidic conditions, while antimony sulfide (B99878) minerals are more susceptible under alkaline conditions. researchgate.net For example, antimony trioxide (Sb₂O₃) is slightly soluble in water but dissolves in solutions of alkali hydroxides or sulfides and in warm solutions of tartaric acid or bitartrates. nih.gov It also dissolves in concentrated mineral acids, forming salts that hydrolyze upon dilution. chemicalbook.com

The precipitation of antimonate solids can occur through various mechanisms, including the formation of discrete mineral phases or co-precipitation with other minerals. For instance, in the presence of ferrous iron and under neutral pH conditions, Sb(V) can be removed from solution via co-precipitation with the resulting Fe(III) hydroxides formed during Fe(II) oxidation. scu.edu.au This process can lead to the retention of Sb(V) within the crystal structure of minerals like lepidocrocite and feroxyhyte via Sb(V)-for-Fe(III) substitution. scu.edu.au

The precipitation of calcium antimonate may also play a role in controlling Sb(V) solubility. admin.ch The formation of precipitates like Sb₂O₃ and NaSb(OH)₆ has been observed during the interaction of Sb(V) with certain mineral facets, with the specific facet influencing the preferred binding mode and the concentration at which precipitation occurs. acs.org

Dissolution kinetics are influenced by factors such as pH, dissolved oxygen, temperature, and the presence of cations and ligands. researchgate.net For example, the oxidative dissolution of stibnite (B1171622) (Sb₂S₃) is proportional to fractional powers of hydrogen ion and dissolved oxygen activities. researchgate.net The presence of trivalent cations in acidic solutions and divalent cations in basic solutions can accelerate the dissolution rates of stibnite. researchgate.net Ligands are also thought to contribute significantly to the dissolution of antimony oxides and sulfides. researchgate.net

Adsorption and Desorption Processes at Environmental Interfaces

Adsorption and desorption reactions at the interfaces between water and solid phases (e.g., minerals, organic matter) are crucial in controlling the mobility and fate of antimony in soils and aquatic systems. rsc.orgnih.govacs.orgacs.orgresearchgate.netwikipedia.org Mineral surfaces, particularly iron and manganese oxyhydroxides, are considered major sinks for Sb(V) species due to strong associations. rsc.orgresearchgate.net

The adsorption of Antimonate(V) (Sb(V)) is influenced by factors such as pH, ionic strength, and the type of adsorbent. mdpi.comresearchgate.netresearchgate.netmdpi.com Generally, Sb(V) adsorption on iron oxides like hematite (B75146) is highest at pH 4–6 and decreases sharply at higher pH values, becoming negligible above pH 9. researchgate.netresearchgate.netmdpi.com This pH dependence is related to the surface charge of the minerals and the anionic nature of Sb(V) species (e.g., Sb(OH)₆⁻) at higher pH. mdpi.com Increasing pH results in greater repulsive forces between the negatively charged adsorbent surface and the Sb(V) anion, reducing adsorption. mdpi.com

Ionic strength can have varying effects on Sb(V) adsorption depending on the pH and the dominant adsorption mechanism. researchgate.netresearchgate.net For instance, the effect of ionic strength was found to be negligible at pH 4–6 for Sb(V) adsorption on hematite. researchgate.netresearchgate.net

The presence of other substances like humic acid can influence Sb(V) adsorption. Incorporating humic acid onto mineral surfaces can reduce reactive adsorption sites, decreasing Sb(V) adsorption. mdpi.com Co-existing anions like phosphate (B84403) and sulfate (B86663) can also decrease adsorbed Sb(V) concentrations due to competitive adsorption. researchgate.netconfex.com

Elucidation of Surface Complexation Mechanisms (Inner-Sphere vs. Outer-Sphere)

Surface complexation mechanisms describe how antimony species bind to the surface of solid materials. Both inner-sphere and outer-sphere complexation can be involved in the adsorption of Antimonate(V). researchgate.netresearchgate.netmdpi.comconfex.com

Outer-sphere complexation involves electrostatic attraction between the charged surface and the antimony oxyanion, with water molecules remaining between the surface and the adsorbed species. researchgate.netresearchgate.netmdpi.comconfex.com This mechanism is suggested when adsorption is sensitive to ionic strength. researchgate.net For Sb(V) adsorption on gibbsite, the decrease in adsorption with increasing ionic strength suggests outer-sphere complexation is important. researchgate.net

Inner-sphere complexation involves the formation of direct covalent bonds between the antimony species and surface functional groups, displacing water molecules. researchgate.netresearchgate.netmdpi.comconfex.com This type of complexation is generally less sensitive to ionic strength and can lead to irreversible adsorption. researchgate.net Evidence supporting inner-sphere complexation for Sb(V) includes irreversible retention at lower pH values and shifts in the isoelectric point of minerals upon Sb(V) adsorption. researchgate.net

Spectroscopic techniques, such as ATR-FTIR and XPS, and surface complexation modeling are used to elucidate the nature of these surface complexes. mdpi.comresearchgate.netresearchgate.netmdpi.comconfex.com Studies on hematite have confirmed the presence of both inner- and outer-sphere surface complexes at lower pH values, with only outer-sphere complexes observed at higher pH. researchgate.netmdpi.com Surface complexation models, including those incorporating both inner-sphere and outer-sphere complexation reactions, have successfully predicted Sb(V) adsorption behavior on various minerals like goethite, birnessite, gibbsite, and kaolinite (B1170537). researchgate.netresearchgate.netmdpi.comconfex.com

Specific inner-sphere complexes proposed for Sb(V) adsorption on mineral surfaces include monodentate [≡S-O-Sb(OH)₅⁻] and bidentate [(≡S-O)₂Sb(OH)₄⁻] or [(≡S-O)₂Sb(OH)₃°] complexes, where ≡S represents a surface site. researchgate.netmdpi.comconfex.com XPS studies have confirmed that Sb(V) adsorption on ferrihydrite primarily occurs through ligand exchange, forming Fe-O-Sb complexes. mdpi.com

The relative importance of inner-sphere and outer-sphere complexation can depend on the mineral type and pH. For goethite and birnessite, retention of Sb(V) occurs predominantly by covalent (inner-sphere) mechanisms. confex.com On gibbsite and kaolinite, a combination of electrostatic (outer-sphere) and covalent (inner-sphere) bonding is suggested, with covalent bonding becoming more important at lower pH. researchgate.netconfex.com

The type of surface complexation can also influence subsequent processes like precipitation. A change in the Sb surface-binding mode from edge-sharing to corner-sharing has been observed to be preferred in precipitation on hematite facets. acs.org

| Antimony Species | Common Forms in Water (pH 2-10) | Oxidation State |

| Antimonate(V) | Sb(OH)₆⁻, H₂SbO₄⁻ | +V |

| Antimonite(III) | Sb(OH)₃, H₃SbO₃ | +III |

Kinetics and Thermodynamics of Antimonate Adsorption

The adsorption of Antimonate(2-) onto mineral surfaces is a key process controlling its environmental behavior. Kinetic studies reveal that the adsorption equilibrium for Sb(V) onto materials like goethite is typically achieved within 24 hours. iwaponline.comiwaponline.com The adsorption kinetics of Sb(V) can be well-described by pseudo-second-order models. iwaponline.comresearchgate.netdeswater.com

Thermodynamic investigations provide insights into the spontaneity and energy changes associated with Antimonate(2-) adsorption. Studies on goethite indicate that the adsorption of Sb(V) is a spontaneous and endothermic process. iwaponline.comiwaponline.comresearchgate.net Conversely, adsorption of Sb(V) onto a composite manganese oxide/oxyhydroxide adsorbent has been found to be exothermic, with adsorption capacity decreasing as temperature increases. iwaponline.com Adsorption isotherms for Sb(V) on various materials, including modified polyacrylonitrile (B21495) and goethite, are often well-fitted by the Langmuir model, suggesting monolayer adsorption, although the Freundlich model can also be applicable. iwaponline.comiwaponline.comdeswater.comresearchgate.netnih.govnih.gov

Research findings highlight variations in adsorption capacity and kinetics depending on the adsorbent material. For instance, a modified polyacrylonitrile material showed a maximum adsorption capacity of 177.3 mg/g for Sb(V), which was higher than for Sb(III). researchgate.netnih.gov On goethite, the adsorption of Sb(III) was found to be greater than that of Sb(V) at different temperatures. iwaponline.comiwaponline.com The adsorption rate of Sb(V) on δ-MnO2 was significantly slower than that of arsenate (As(V)) under similar conditions. researchgate.net

Interactive Table 1: Adsorption Thermodynamics of Sb(V) on Goethite

| Parameter | Value (kJ/mol) | Nature of Adsorption | Source |

| ΔG° | Not specified | Spontaneous | iwaponline.comiwaponline.comresearchgate.net |

| ΔH° | Not specified | Endothermic | iwaponline.comiwaponline.comresearchgate.net |

| ΔS° | Not specified | Not specified | iwaponline.comiwaponline.comresearchgate.net |

Interactive Table 2: Adsorption Thermodynamics of Sb(V) on Composite Manganese Oxide/Oxyhydroxide

| Parameter | Value | Nature of Adsorption | Source |

| ΔH° | Not specified | Exothermic | iwaponline.com |

| Adsorption Capacity | Decreases with increasing temperature | Exothermic | iwaponline.com |

Influence of Solution Chemistry (pH, Ionic Strength) and Coexisting Ions

Solution chemistry plays a crucial role in the adsorption behavior of Antimonate(2-). The adsorption of Sb(V) is strongly dependent on pH, with maximum adsorption typically observed at lower pH values (acidic conditions) and decreasing as pH increases. iwaponline.comacs.orgmdpi.comtennessee.edusemanticscholar.orgmdpi.comresearchgate.net For instance, on goethite, maximum Sb(V) adsorption occurs below pH 7, with a decrease at higher pH values. acs.org Similarly, Sb(V) adsorption on gibbsite is maximal in strongly acidic environments (pH < 5) and declines with increasing pH. semanticscholar.org This pH dependence is often attributed to the surface charge of the adsorbent minerals and the speciation of Sb(V) in solution, where Sb(OH)6- is the dominant species over a wide pH range (approximately 2 to 11). iwaponline.commdpi.com Ligand exchange is a primary mechanism for inner-sphere anion binding, favored by lower pH due to protonation of surface hydroxyl groups. acs.org

Ionic strength also influences Antimonate(2-) adsorption, suggesting the involvement of electrostatic interactions, particularly outer-sphere complexation. tennessee.edusemanticscholar.org Increasing ionic strength can depress Sb(V) retention, especially in the acidic pH range. semanticscholar.org However, the influence of ionic strength can be method-dependent, with some studies showing no dependence in certain ranges. acs.orgsemanticscholar.org

Coexisting ions can significantly affect Antimonate(2-) adsorption through competitive processes. Phosphate (PO43-) is a strong competitor for adsorption sites on various minerals, including hydrous metal oxides and clay minerals, effectively decreasing adsorbed Sb(V) concentrations. iwaponline.comsemanticscholar.orgrsc.orgnih.govresearchgate.netmdpi.com Sulfate (SO42-) can also compete with Sb(V), particularly in acidic systems. semanticscholar.orgnih.govresearchgate.net Carbonate can have a weaker, but noticeable, mobilizing ability for Sb(V) from sediments and hydrous metal oxides, potentially competing for surface sites. nih.gov Other ions like nitrate (B79036) (NO3-) and bicarbonate (HCO3-) generally show less significant interference with Sb(V) adsorption. iwaponline.comrsc.orgnih.gov Silicate can also suppress the adsorption of Sb(V) on ferrihydrite. mdpi.com

Interactions with Key Geochemical Constituents

Antimonate(2-) interacts with various geochemical constituents in the environment, impacting its mobility and distribution.

Reactions with Iron and Manganese (Hydr)oxides

Iron and manganese (hydr)oxides are crucial sinks for Antimony(V) in natural systems due to their high surface area and reactivity. Sb(V) readily adsorbs onto iron oxides like goethite and ferrihydrite, forming inner-sphere surface complexes. acs.orgmdpi.comtennessee.eduresearchgate.netconfex.com These complexes can be bidentate, corner-sharing, or edge-sharing, depending on the mineral and conditions. acs.org Adsorption on goethite and ferrihydrite shows strong pH dependence, with higher adsorption at lower pH. acs.orgmdpi.comtennessee.edumdpi.comresearchgate.net

Manganese oxides, such as birnessite (δ-MnO2), also strongly interact with Sb(V). researchgate.nettennessee.eduacs.orgrsc.org Adsorption of Sb(V) on birnessite has been suggested to involve electrostatic mechanisms, although inner-sphere complexation can also occur, particularly in acidic conditions for other Mn oxides. tennessee.educonfex.com The interaction between aqueous Mn(II) and Sb(V)-sorbed birnessite can induce the transformation of birnessite into secondary manganese oxides, such as feitknechtite and manganite, and Sb(V) can be incorporated into the structure of these newly formed minerals through heterovalent substitution for Mn(III), further attenuating Sb mobility. acs.org Mn(II)-enriched surfaces of manganese oxides can also enhance Sb(V) adsorption. nih.gov Iron-manganese binary oxides also show strong adsorption capacity for Sb(V). nih.gov

Iron mineral phase transformations, such as the conversion of ferrihydrite to goethite and hematite, can significantly influence Sb(V) levels in water. nih.gov The formation of secondary iron phases can lead to increased electrostatic attraction and stabilized surface complexes, contributing to the decrease in dissolved Sb(V). nih.gov

Complexation with Natural Organic Matter

Natural Organic Matter (NOM) can influence the behavior of Antimonate(2-) through complexation. Studies suggest that Sb(V) can form stable complexes with organic ligands containing oxygen-functional groups, such as carboxyl, alcoholic hydroxyl, aliphatic, and aromatic hydroxyl groups, which are typical of NOM. cambridge.org These complexes can be 1:1 or 1:3 (Sb:ligand) and exhibit octahedral geometry with the Sb(V) atom coordinated to oxygen atoms from the organic ligand. cambridge.org

Complexation with NOM can affect the mobility of Sb(V). Hydrophobic components of NOM, such as humic acid, have shown a stronger binding affinity for Antimonate compared to hydrophilic components. mdpi.comresearchgate.netnih.gov The presence of NOM can potentially stabilize Sb species, increasing their mobility. mdpi.comresearchgate.netnih.gov However, the binding of Sb to NOM can be reduced in the presence of active iron sites, likely due to the adsorption of Sb onto precipitated iron. mdpi.comnih.gov

Interactions with Clay Minerals and Sulfide Phases

Clay minerals, such as kaolinite and montmorillonite (B579905), can also adsorb Antimonate(2-). nih.govtennessee.edunih.govresearchgate.netconfex.comresearchgate.net Adsorption of Sb(V) by kaolinite and gibbsite (an aluminum hydroxide mineral often associated with clays) can involve a combination of electrostatic adsorption and covalent bonding (inner-sphere complexation) with aluminol functional groups, particularly in acidic environments. tennessee.edusemanticscholar.orgresearchgate.netconfex.com Increasing ionic strength can depress Sb(V) retention by gibbsite, suggesting the importance of outer-sphere complexation. semanticscholar.org Phosphate can effectively desorb Sb(V) from clay minerals, indicating competition for adsorption sites, likely on Al-OH edge sites. nih.govresearchgate.net Carbonate generally has little effect on Sb(V) desorption from clay minerals like montmorillonite. nih.govresearchgate.net Fe(III)-modified montmorillonite has shown improved efficacy for removing and immobilizing Sb(V). nih.gov

While the focus is on Antimonate(2-) (Sb(V)), interactions with sulfide phases are more directly relevant to the transformation of Sb(III). However, the oxidation of sulfide minerals like stibnite (Sb2S3) can produce Sb(V) oxyanions. lyellcollection.orgresearchgate.net The presence of pyrite (B73398) (FeS2) can enhance the oxidation rate of stibnite through galvanic interaction, leading to increased Sb release, which would then exist as Sb(V) in oxic conditions. lyellcollection.orgresearchgate.netacs.org Pyrite-induced reactive oxygen species like hydroxyl radicals and hydrogen peroxide can oxidize Sb(III) to Sb(V). acs.org Additionally, interactions between iron-sulfur oxidizing bacteria and pyrite can promote the adsorption and precipitation of Sb, including Sb(V), by driving the formation of secondary iron-sulfur minerals. nih.gov

Theoretical and Computational Chemistry of Antimonate 2

Density Functional Theory (DFT) Applications in Antimonate(2-) Research

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules and materials. It has been extensively applied to various antimony compounds, including those considered antimonates or related species. wikipedia.org DFT calculations can provide detailed information about the arrangement of electrons, the nature of chemical bonds, molecular geometries, and energy landscapes.

Electronic Structure and Bonding Analysis

DFT is instrumental in analyzing the electronic structure and bonding within antimonate (B1203111) species and their interactions with other materials. Studies on materials containing antimonate, such as silver-doped sodium antimonate (NaSbO3), have utilized DFT to calculate charge density distributions, revealing the nature of bonding, such as the ionic character of Ag-O and Na-O bonds in the crystal structure. scielo.br Investigations into iron antimonate (FeSbO4) have employed DFT, including hybrid functionals and GGA+U methods, to study its electronic structure and magnetic properties, which are influenced by the arrangement and electronic state of cations within the structure. researchgate.netresearchgate.net DFT calculations have also been used to examine the electronic properties of antimonene oxide structures, showing varying electronic behaviors from topological insulators to semiconductors depending on stoichiometry and bonding. aps.org Furthermore, DFT has been applied to study the interaction and bonding of Sb(III) and Sb(V) species with surfaces, such as zirconium oxide, identifying the formation of specific bonds like Sb-O and O-Zr. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT allows for the determination of the most energetically favorable atomic arrangements of molecules and extended structures. atomistica.onlinecp2k.org This is a fundamental step in computational studies, providing stable configurations for further analysis. DFT calculations have been used to optimize the structures of various antimony-containing compounds, including hybrid compounds containing polyhedral [Sb2Br10]4- dimers, confirming structural parameters and intermolecular interactions like hydrogen bonds. csic.es Geometry optimization is crucial for understanding the preferred shapes and arrangements of antimonate species, whether as isolated ions or within solid matrices or adsorbed on surfaces. scm.comgoogle.com

Prediction of Spectroscopic Signatures and Vibrational Properties

DFT calculations can predict vibrational frequencies and intensities, which are essential for interpreting experimental spectroscopic data such as infrared (IR) and Raman spectra. researchgate.netscience.govresearchgate.net By comparing calculated vibrational modes with experimental observations, researchers can assign specific peaks to molecular vibrations and confirm the predicted structures. DFT has been used to study the vibrational properties of materials containing antimonate or related antimony species, aiding in the identification of structural units and bonding environments. aps.orgcsic.esmdpi.comnih.govnih.gov

Elucidation of Reaction Mechanisms and Energy Landscapes

DFT can be applied to map reaction pathways and determine the energy barriers between reactants, transition states, and products, providing insights into reaction mechanisms. While direct studies on "Antimonate(2-)" reaction mechanisms using DFT were not prominently featured in the search results, DFT is a standard tool for investigating the reactivity of related antimony species and oxides. Studies on the adsorption of Sb(III) and Sb(V) on surfaces using DFT, for instance, involve calculating adsorption energies, which are key components of the energy landscape for surface reactions. nih.gov DFT is also used in the broader context of understanding the behavior of antimony in various chemical environments, which can involve complex reaction networks. researchgate.net

Molecular Dynamics Simulations for Dynamic Properties and Interfacial Phenomena

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of atoms and molecules, offering insights into dynamic properties, transport phenomena, and interactions at interfaces. stanford.edumdpi.com First-principles molecular dynamics (FPMD), which combines MD with electronic structure calculations (like DFT), allows for a more accurate description of interactions, especially in complex environments like aqueous solutions. acs.org

FPMD simulations have been used to elucidate the solution chemistry of Antimony(V), specifically the structure, hydrolysis, and complexation of species like [Sb(OH)5(H2O)] and [Sb(OH)6]- in water. acs.orgresearchgate.net These simulations revealed the octahedral configuration of Sb(V) species and provided information about hydrogen-bonding networks with solvent water. acs.orgresearchgate.net MD simulations are valuable for understanding the behavior of antimonate species in solution, their diffusion, and their interactions with surfaces or other dissolved species, which is crucial for predicting their fate and transport in various systems. dntb.gov.ua

Thermodynamic Modeling and Speciation Calculations in Multicomponent Systems

Thermodynamic modeling and speciation calculations are essential for predicting the distribution of different chemical species of an element in a given system under specific conditions (e.g., pH, temperature, presence of ligands). These models rely on thermodynamic data, such as stability constants and solubility products. europa.eueuropa.eu

Computer speciation models have been developed for antimony in aqueous, multicomponent solutions relevant to environmental and biological systems. geologyscience.ru These models critically evaluate available thermodynamic data to predict the distribution of low-molecular-weight inorganic species of Sb(III) and Sb(V). geologyscience.ru While these models may not specifically focus on a "-2" charged antimonate, they include common antimonate species like [Sb(OH)6]- as a dominant form of Sb(V) under certain environmental conditions. acs.orgresearchgate.netcdc.gov Thermodynamic calculations have also been applied to understand the solubility and speciation of antimony in systems involving solid phases, such as the leaching of antimonate from hydrated cement paste suspensions, where the low solubility of calcium antimonate influences antimony mobility. researchgate.net Speciation models help in understanding the predominant forms of antimony in natural waters and other complex systems, although their accuracy is dependent on the quality of the thermodynamic database used. europa.eugeologyscience.ruusgs.govmdpi.com Studies on antimony speciation in hydrosulfide (B80085) solutions at varying temperatures and pressures have also employed thermodynamic calculations to identify predominant aqueous species, including antimony sulfide (B99878) complexes and antimonous acid. researchgate.netacs.orgacs.org

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches for Design

Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML) approaches are increasingly employed in computational chemistry to predict the properties of compounds based on their molecular structures. These methods aim to establish mathematical models that correlate structural descriptors with observed properties, facilitating the design and discovery of new materials with desired characteristics. While QSPR and ML have been applied to various classes of chemical compounds, their specific application to the Antimonate(2-) anion, particularly the simple oxoanion form (e.g., SbO₄²⁻), is not extensively documented in readily available research with detailed data tables focused solely on this species. However, computational studies and QSAR predictions have been reported for more complex compounds containing the antimonate moiety, such as Antimony Potassium Tartrate, which is sometimes referred to as an Antimonate(2-) species due to its dimeric anionic structure, [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.orgctdbase.orgwikiwand.comnih.gov

QSPR models typically involve calculating a range of molecular descriptors that capture different aspects of a compound's structure, such as electronic, steric, and topological features. These descriptors are then used as input for statistical or machine learning algorithms to build predictive models for properties like toxicity, environmental fate, or physical characteristics. indiamart.com Machine learning techniques, including various regression and classification algorithms, can identify complex, non-linear relationships between structural features and properties that might not be apparent through simpler statistical methods. indiamart.com

Research involving antimonate-containing compounds has utilized computational methods to understand and predict their behavior. For instance, studies on transition-metal antimony oxide nanoparticulate catalysts (e.g., MSb₂O₆) have employed machine learning models to predict electrocatalytic performance, using descriptors derived from density functional theory (DFT) simulations alongside experimental conditions. ctdbase.org These studies highlight the potential of ML in predicting the properties of materials incorporating antimonate structures by correlating computational descriptors with observed performance.

For the complex Antimonate(2-) species, Antimony Potassium Tartrate (K₂Sb₂(C₄H₂O₆)₂·3H₂O), QSAR models have been applied to predict environmental fate properties relevant to ecological risk assessment. wikipedia.orgnih.gov These predictions are based on the compound's structure and utilize established QSAR models for properties such as persistence and bioaccumulation. While detailed datasets from specific QSPR model development for this compound are not widely available in the search results, predicted values for certain properties have been reported. For example, QSAR models have estimated properties like the logarithm of the octanol-water partition coefficient (Log Kow) and biodegradation half-lives for this compound. nih.gov

The application of QSAR models to Antimony Potassium Tartrate provides insights into how computational approaches can be used to estimate properties of antimonate-containing species, even complex ones. The predicted Log Kow value for this specific Antimonate(2-) compound was reported as -8.32 by the KowWin model. nih.gov Predicted biodegradation half-lives in different media were also estimated, with a predicted ultimate degradation half-life of 60 days. nih.gov These predictions, derived from QSAR models, contribute to the environmental profiling of the substance. nih.gov

The use of ML in designing novel antimonate-based materials or predicting their properties is an active area in materials science and computational chemistry. By correlating structural motifs and computational descriptors with desired properties, ML models can guide the synthesis and characterization of new compounds. Although specific detailed research findings and extensive data tables for QSPR or ML applied directly to the simple Antimonate(2-) anion were not prominently found, the application of these techniques to related antimonate species and the general principles of QSPR/ML modeling demonstrate their potential for future studies on Antimonate(2-) and its derivatives.

| Compound Name | Predicted Property | Model Used | Predicted Value | Source |

| Antimony Potassium Tartrate | Log Kow | KowWin | -8.32 | nih.gov |

| Antimony Potassium Tartrate | Predicted Ultimate Degradation Half-life | QSAR Model | 60 days | nih.gov |

| Antimony Potassium Tartrate | Log BAF T2MTL | Gobas | 0.00069208545400368 | nih.gov |

| Antimony Potassium Tartrate | Log BCF 5% T2LTL | Gobas | 0.0005144646215092 | nih.gov |

| Antimony Potassium Tartrate | Log BCF Max | OASIS | 0.931000047050693 | nih.gov |

| Antimony Potassium Tartrate | Log BCF | BCFWIN | 0.5 | nih.gov |

Advanced Applications of Antimonate 2 Materials in Catalysis and Materials Science

Heterogeneous Catalysis and Electrocatalysis

Antimonate-based materials demonstrate promising catalytic activity in various reactions, particularly in electrocatalytic processes crucial for energy conversion. Their structural stability and the variable oxidation states of antimony contribute to their catalytic properties.

Oxygen Reduction Reaction (ORR) Electrocatalyst Development

Transition metal antimonates with the formula MSb2O6 (where M can be Mn, Fe, Co, or Ni) have been identified as potential non-precious metal electrocatalysts for the Oxygen Reduction Reaction (ORR). uni.lu, americanelements.com, nih.gov, nih.gov The ORR is a critical reaction in fuel cells, and the development of inexpensive and abundant catalysts is essential for their widespread implementation. uni.lu, americanelements.com, nih.gov, nih.gov

Theoretical studies suggest that these transition metal antimonates possess favorable oxygen binding energetics, conductivity, thermodynamic phase stability, and aqueous stability for ORR activity. uni.lu, americanelements.com, nih.gov Among the studied antimonates, MnSb2O6 shows the highest theoretical ORR activity based on kinetic analysis. uni.lu, americanelements.com, nih.gov

Experimental investigations on nanoparticulate transition metal antimonate (B1203111) catalysts have shown enhanced intrinsic mass activity compared to their corresponding transition metal oxides in alkaline environments. uni.lu, americanelements.com, nih.gov Specifically, MnSb2O6 demonstrated a 3.5-fold enhancement in activity on a per Mn mass basis and a 25-fold enhancement on a surface area basis over its antimony-free counterpart. uni.lu, americanelements.com, nih.gov, nih.gov Electrocatalytic and material stability of these antimonates have been demonstrated over several hours of operation. uni.lu, americanelements.com, nih.gov, nih.gov

The stable and electrically conductive antimonate structure serves as a framework to tune the activity and selectivity of the transition metal active sites for ORR catalysis. uni.lu, americanelements.com, nih.gov, nih.gov

Catalysis in Organic Synthesis and Functional Group Transformations

The application of antimony derivatives, including antimonates, in organic synthesis and functional group transformations is an area of ongoing research. Antimony compounds can function as Lewis acid catalysts or participate in dual-metal catalytic systems. atamankimya.com However, the catalytic mechanisms involving antimony derivatives and organic compounds are noted as less studied and relatively unclear in some cases. atamankimya.com

Antimony-doped metal oxides, such as antimony-doped tin oxide (ATO), have shown promise as catalyst supports. nih.gov For instance, a palladium catalyst supported on a mixture of ATO and carbon nanotubes (Pd/ATO-CNTs) exhibited significantly greater activity and stability in the electrooxidation of formic acid compared to a catalyst without ATO. nih.gov This enhanced performance is attributed partly to the creation of oxygen vacancies in the antimony-doped material, facilitating the oxidation of formic acid. nih.gov

Applications in Energy Conversion and Storage Systems

Beyond ORR electrocatalysis, antimonate materials and related antimony compounds are being explored for various energy conversion and storage applications. This includes their use in batteries, solar cells, and photoelectrochemical systems.

Zinc antimonate (ZnSb2O6) nanostructures have been investigated for their potential in energy harvesting and storage devices, including lithium-ion batteries and supercapacitors. nih.gov Antimony selenide, another antimony-containing material, is utilized in solar cells and battery electrodes. nih.gov, atamankimya.com

Metal antimonate photoanodes are being surveyed for solar fuel generation, specifically for the oxygen evolution reaction (OER), which is an anodic reaction in solar water splitting. nih.gov The exploration of these materials is motivated by recent reports of operationally stable antimonate electrocatalysts. nih.gov

In the realm of energy storage, antimony-based materials are being incorporated into battery technologies. A lithium-antimony-lead liquid metal battery has been described as a potential solution for grid-level energy storage, demonstrating promising cycle life and capacity retention. mdpi.com Antimonene, a two-dimensional form of antimony, has also shown enhanced electrochemical performance for energy storage applications, exhibiting high specific capacitance and cyclic stability in supercapacitors. rsc.org

Here is a table summarizing some research findings on the catalytic and energy applications of antimonate-related materials:

| Material / Compound | Application | Key Finding | Source(s) |

| MnSb2O6 nanoparticles | Oxygen Reduction Reaction (ORR) Electrocatalysis | 3.5-fold enhancement in mass activity (vs. Mn) and 25-fold enhancement in surface area activity compared to antimony-free counterpart. uni.lu, americanelements.com, nih.gov, nih.gov | uni.lu, americanelements.com, nih.gov, nih.gov |

| Pd/ATO-CNTs (Antimony-doped tin oxide composite) | Formic Acid Electrooxidation | Significantly greater activity and stability compared to Pd/CNTs catalyst. nih.gov | nih.gov |

| ZnSb2O6 nanostructures | Energy Storage (Batteries, Supercapacitors) | Potential candidate material. nih.gov | nih.gov |

| Lithium-antimony-lead alloy (in liquid metal battery) | Grid-level Energy Storage | Projected retention of over 85% of initial capacity after ten years of daily cycling. mdpi.com | mdpi.com |

| Antimonene nanosheets | Supercapacitors | High specific capacitance (597 F g⁻¹) and excellent cyclic stability. rsc.org | rsc.org |

| Metal antimonates (e.g., InSbO4, Cr- and Pb-based) | Solar Fuel Generation (OER Photoanodes) | Exhibit photoactivity and promising stability. nih.gov | nih.gov |

| MgSb2O6 nanoparticles | Gas Sensing (Propane) | High sensitivity (~112.81% at 600 ppm), efficiency, and thermal stability. wikipedia.org | wikipedia.org |

Novel Materials Development and Functionalization

Antimonate compounds serve as valuable precursors and components in the development of novel materials with tailored properties for various applications.

Synthesis of Nanomaterials and Nanocomposites

Antimonate compounds are utilized in the synthesis of nanomaterials and nanocomposites. indiamart.com Various methods, including wet chemistry and microwave-assisted techniques, are employed to synthesize antimonate nanoparticles. researchgate.net, wikipedia.org

Examples include the synthesis of manganese antimonate (MnSb2O6) nanoparticles via the microwave-assisted colloidal method researchgate.net and magnesium antimonate (MgSb2O6) nanoparticles using a microwave-assisted wet chemistry method. wikipedia.org These methods allow for control over particle size and morphology, which are crucial for optimizing material performance in applications such as gas sensing. wikipedia.org Zinc antimonate (ZnSb2O6) nanostructures have also been synthesized and studied for their attributes in energy and environmental applications. nih.gov

The synthesis of nanoparticles can also involve biological processes, where microorganisms can trap metal ions and reduce them to nanoparticles in the presence of enzymes. ctdbase.org Biomolecules secreted by bacteria can act as capping and stabilizing agents during nanoparticle synthesis. ctdbase.org

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Antimonate species are relevant in the design and study of coordination polymers and Metal-Organic Frameworks (MOFs). Coordination polymers are structures containing metal centers linked by ligands, extending in one, two, or three dimensions. nih.gov, ontosight.ai MOFs are a subclass of coordination networks utilizing organic ligands and possessing potential voids. nih.gov, nih.gov

Antimonate compounds can be involved in the formation of coordination complexes and polymers. indiamart.com, rsc.org, researchgate.net For instance, Calcium bis(mu-(tartrato(4-)-O1,O2:O3,O4))diantimonate(2-) is described as a complex antimonate compound with a coordination structure where tartrate ions bridge between antimony and calcium centers. rsc.org, This highlights the ability of antimonate species to participate in complex coordination architectures.

While direct synthesis of MOFs with the antimonate(2-) anion as a primary building block is an area of ongoing exploration, MOFs have been extensively studied for their ability to effectively remove antimonate (Sb(V)) anions from water.,, Zirconium-based MOFs (Zr-MOFs) and Yttrium-based MOFs (Y-MOFs) have shown high removal capacities for Sb(V) through mechanisms like anion exchange, indicating strong interactions between the MOF framework and the antimonate species.,, For example, the Zr-MOF NU-1000 exhibited a high removal capacity of 287.88 mg/g for Sb(V)., This demonstrates the significant affinity of MOF structures for antimonate anions, which is relevant to understanding potential strategies for incorporating or interacting with antimonate within such frameworks.

| Material / Compound | Application / Relevance to Materials Development | Key Finding / Characteristic | Source(s) |

| MnSb2O6 nanoparticles | Synthesis of Nanomaterials | Synthesized via microwave-assisted colloidal method. researchgate.net | researchgate.net |

| MgSb2O6 nanoparticles | Synthesis of Nanomaterials, Gas Sensing Material | Synthesized via microwave-assisted wet chemistry; exhibits specific morphologies (bar-, polyhedron-type). wikipedia.org | wikipedia.org |

| ZnSb2O6 nanostructures | Synthesis of Nanomaterials | Studied for energy and environmental applications. nih.gov | nih.gov |

| Calcium bis(mu-(tartrato(4-)-O1,O2:O3,O4))diantimonate(2-) | Coordination Chemistry, Potential building block for coordination structures. | Complex coordination compound with tartrate bridging ligands. rsc.org, | rsc.org, |

| Zr-MOFs (e.g., NU-1000), Y-MOFs | Adsorbents for Antimonate Removal (demonstrates interaction with antimonate anion) | High removal capacity for Sb(V) (e.g., 287.88 mg/g for NU-1000); involves anion exchange mechanism., | ,, |

Electronic and Dielectric Ceramics with Enhanced Performance